2-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]-6-methylpyridine
Description
This compound is a pyridine derivative featuring a pyrrolidine core substituted with a (5-fluoropyridin-2-yl)oxymethyl group at the 3-position. A methylene bridge connects the pyrrolidine to a 6-methylpyridine ring. The 5-fluoropyridinyloxy moiety introduces electron-withdrawing and steric effects, which may influence reactivity and binding interactions in biological systems.
Properties
IUPAC Name |
2-[[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]methyl]-6-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-13-3-2-4-16(20-13)11-21-8-7-14(10-21)12-22-17-6-5-15(18)9-19-17/h2-6,9,14H,7-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVWTPWOFIMUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCC(C2)COC3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyridine-pyrrolidine hybrids and their key features, based on the evidence provided:
Key Structural and Functional Comparisons:
Pyrrolidine Substitution: The target compound’s (5-fluoropyridin-2-yl)oxymethyl group is distinct from silyl-protected hydroxymethyl (e.g., in –5) or free hydroxymethyl groups (–7). The fluoropyridinyloxy moiety may confer greater metabolic stability compared to silyl ethers, which are prone to hydrolysis . The methylene bridge in the target compound introduces conformational flexibility, unlike direct pyrrolidine-pyridine linkages in analogs like (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol .
Pyridine Substitution :
- The 6-methyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to 6-fluoro analogs (e.g., 2-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-6-fluoropyridine , logP ~3.1 due to silyl group) .
- Fluorine at the 2- or 5-position in analogs (e.g., ) may alter electronic properties and binding affinity in medicinal chemistry contexts.
Biological Relevance :
- While biological data is absent in the evidence, fluoropyridine-pyrrolidine hybrids are common in kinase inhibitors and GPCR modulators. The target compound’s methyl group may enhance CNS penetration compared to polar carboxylic acid derivatives (e.g., 6-(5-fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
